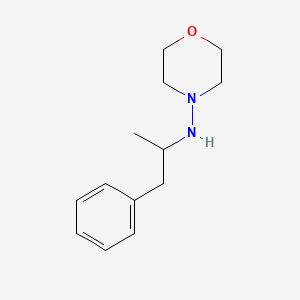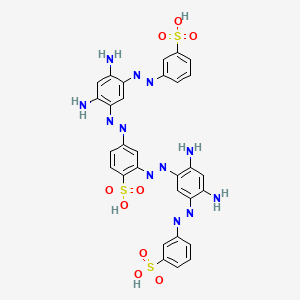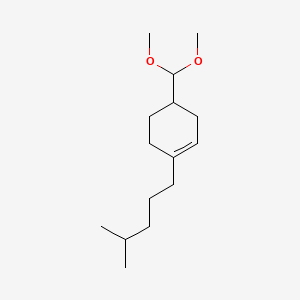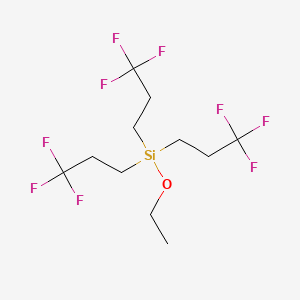
Silane, ethoxytris(3,3,3-trifluoropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethoxytris(3,3,3-trifluoropropyl)-: is an organosilicon compound with the molecular formula C11H17F9OSi . This compound is characterized by the presence of ethoxy and trifluoropropyl groups attached to a silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Silane, ethoxytris(3,3,3-trifluoropropyl)- typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Si(OC}_2\text{H}_5)_3 + 3\text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, ethoxytris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Results in the formation of substituted silanes.
Applications De Recherche Scientifique
Silane, ethoxytris(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, ethoxytris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in surface modification and the creation of durable coatings .
Comparaison Avec Des Composés Similaires
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
Uniqueness: Silane, ethoxytris(3,3,3-trifluoropropyl)- is unique due to its combination of ethoxy and trifluoropropyl groups, which provide both hydrophobicity and reactivity. This makes it particularly useful in applications requiring water repellency and strong adhesion .
Propriétés
Numéro CAS |
1511-21-3 |
|---|---|
Formule moléculaire |
C11H17F9OSi |
Poids moléculaire |
364.32 g/mol |
Nom IUPAC |
ethoxy-tris(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C11H17F9OSi/c1-2-21-22(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h2-8H2,1H3 |
Clé InChI |
LTVRWXSBJFCVOP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





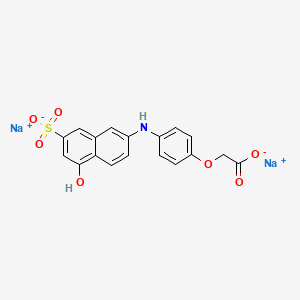
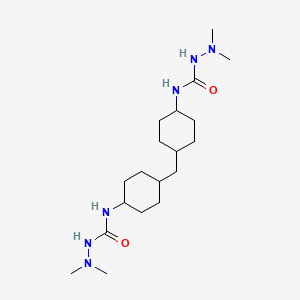

![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)


